Methyl 5-ethyl-7-(3-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
“Methyl 5-ethyl-7-(3-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a compound that belongs to the class of triazole-pyrimidine hybrids . These compounds have been studied for their potential neuroprotective and anti-neuroinflammatory properties .
Synthesis Analysis
The synthesis of triazole-pyrimidine hybrids involves designing and characterizing the compounds using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The exact synthesis process for this specific compound is not detailed in the available sources.Molecular Structure Analysis
The molecular structure of triazole-pyrimidine hybrids is characterized by the presence of a triazole nucleus, which contains two carbon and three nitrogen atoms . This structure allows these compounds to bind with a variety of enzymes and receptors in the biological system, thus exhibiting versatile biological activities .Scientific Research Applications
Chemical Synthesis and Structural Analysis
This compound is part of the triazolopyrimidine family, which has been synthesized through different methods. For instance, Lashmanova et al. (2019) discussed the rearrangement of thiazolopyrimidines into triazolopyrimidines induced by C=N bond reduction, showcasing the chemical transformations and structural confirmations through X-ray diffraction data, which highlights the versatility and reactivity of triazolopyrimidine derivatives in chemical synthesis Lashmanova et al., 2019.
Antimicrobial and Antituberculosis Activity
Titova et al. (2019) synthesized structural analogs of triazolopyrimidine, demonstrating their tuberculostatic activity. This study underlines the potential of triazolopyrimidine derivatives in the development of antituberculosis agents, emphasizing the importance of structural analogs in enhancing biological activity Titova et al., 2019.
Antitumor Potential
A study by Gomha et al. (2017) synthesized a novel triazolopyrimidine derivative and evaluated its in vitro antitumor activities against human lung and hepatocellular carcinoma cell lines. The findings indicated high potency, suggesting the therapeutic potential of such compounds in cancer treatment Gomha et al., 2017.
Synthetic Utility and Molecular Diversity
The synthetic utility of heteroaromatic azido compounds has been explored, leading to the preparation of various triazolopyrimidines with potential application in medicinal chemistry and as intermediates in organic synthesis. This showcases the compound's role in the development of novel heterocyclic compounds with diverse biological activities Westerlund, 1980.
Mechanism of Action
Target of Action
The primary targets of Methyl 5-ethyl-7-(3-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection and anti-inflammatory responses .
Mode of Action
This compound interacts with its targets, ATF4 and NF-kB proteins, by forming favorable interactions with their active residues . This interaction leads to the inhibition of ER stress and apoptosis , as well as the NF-kB inflammatory pathway .
Biochemical Pathways
The compound affects the ER stress pathway , the apoptosis pathway , and the NF-kB inflammatory pathway . The inhibition of these pathways results in significant neuroprotective and anti-inflammatory properties .
Pharmacokinetics
The compound’s promising neuroprotective and anti-inflammatory properties suggest that it may have favorable pharmacokinetic properties .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
Future Directions
Triazole-pyrimidine hybrids, including “Methyl 5-ethyl-7-(3-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate”, show potential for development as neuroprotective and anti-neuroinflammatory agents . Future research could focus on further exploring their therapeutic potential and optimizing their synthesis process.
Properties
IUPAC Name |
methyl 5-ethyl-7-(3-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-4-12-13(15(21)23-3)14(20-16(19-12)17-9-18-20)10-6-5-7-11(8-10)22-2/h5-9,14H,4H2,1-3H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSOKTLGTWKOFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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